molecular formula C10H7BrF3NO B1445871 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1779124-92-3

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No.: B1445871
CAS No.: 1779124-92-3
M. Wt: 294.07 g/mol
InChI Key: CHVFJXZCWYTIGH-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is an organic compound with the molecular formula C10H7BrF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a trifluoropropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile typically involves the reaction of 2-bromo-4-hydroxybenzonitrile with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile depends on its specific application. In chemical reactions, the bromine atom and the trifluoropropoxy group play crucial roles in determining the reactivity and selectivity of the compound. The nitrile group can act as an electrophile, facilitating nucleophilic attack and subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3,3,3-trifluoropropoxy)benzonitrile is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated compounds with specific desired properties .

Properties

IUPAC Name

2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-9-5-8(2-1-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVFJXZCWYTIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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